

Physical and chemical properties of 5-Bromo-2-hydroxy-4-methylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylpyridine

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An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-Bromo-2-hydroxy-4-methylpyridine**. The information is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

5-Bromo-2-hydroxy-4-methylpyridine, also known by its tautomeric name 5-Bromo-4-methyl-2(1H)-pyridinone, is a halogenated pyridine derivative. Its structural and molecular information is summarized below.

Property	Value	Reference(s)
CAS Number	164513-38-6	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[1] [2]
Molecular Weight	188.02 g/mol	[2]
Synonyms	5-Bromo-4-methyl-2(1H)-pyridinone, 5-Bromo-2-hydroxy-4-picoline, 5-Bromo-4-methyl-2-pyridinol, 5-Bromo-4-methyl-2-pyridone	[3] [4]
InChI	1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)	[2]
SMILES	CC1=CC(O)=NC=C1Br	[1]

Physicochemical Properties

The known physical and chemical properties of **5-Bromo-2-hydroxy-4-methylpyridine** are presented in the following tables. It is important to note that while some experimental data is available, other values are predicted through computational models.

Table 2.1: Physical Properties

Property	Value	Reference(s)
Physical State	Solid, Off-white to tan crystalline solid	[2] [5]
Melting Point	198-202 °C (lit.)	[2]
Boiling Point	Data not available	
Solubility	Slightly soluble in water	[6]
pKa	9.99 ± 0.10 (Predicted)	

Table 2.2: Predicted Physicochemical Properties

Property	Value	Reference(s)
XlogP	0.5	[7]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-2-hydroxy-4-methylpyridine** is not readily available in the public domain. However, reference standards are commercially available, and analytical services can provide detailed spectra such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR analysis.[\[8\]](#) Predicted mass spectrometry data for various adducts are available.[\[7\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-hydroxy-4-methylpyridine** is not explicitly available in the reviewed literature, general synthetic routes for similar halogenated pyridines can be adapted. A plausible route involves the bromination of 2-hydroxy-4-methylpyridine.

The reactivity of **5-Bromo-2-hydroxy-4-methylpyridine** is characteristic of halogenated pyridones. The bromine atom at the 5-position is a key functional group that allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Tautomerism

5-Bromo-2-hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 5-Bromo-4-methyl-2(1H)-pyridinone. The pyridone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Reactivity at the Bromine Position

The bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or other organic moieties at this position, making it a valuable tool for building molecular complexity.

4.2.1. Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for **5-Bromo-2-hydroxy-4-methylpyridine**. Optimization of the catalyst, base, and solvent system may be necessary for this specific substrate.

Materials:

- **5-Bromo-2-hydroxy-4-methylpyridine** (1.0 eq)
- Arylboronic acid (1.1–1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , 2.0–3.0 eq)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

- In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine **5-Bromo-2-hydroxy-4-methylpyridine**, the arylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system.
- Heat the reaction mixture to a temperature typically ranging from 80-120 °C.
- Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity with Nucleophiles and Electrophiles

The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methyl and hydroxyl groups may modulate this reactivity. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base, reacting with electrophiles.

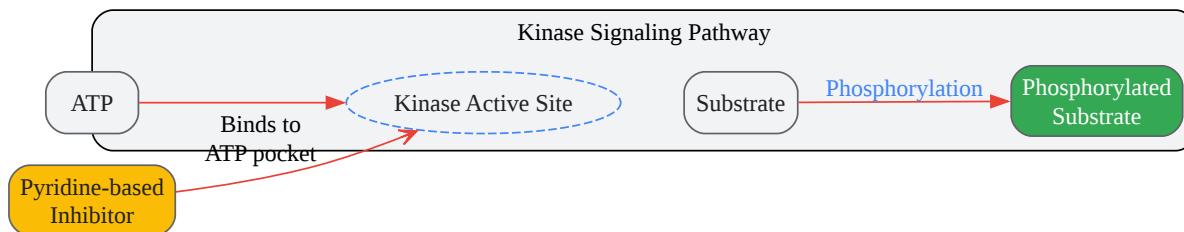
Biological Activity and Applications in Drug Development

While there is no specific publicly available data on the biological activity of **5-Bromo-2-hydroxy-4-methylpyridine** itself, its structural motifs are present in many biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.^[5]

Derivatives of structurally similar compounds, such as 2-amino-5-bromo-4-methylpyridine, are being investigated as scaffolds for the development of kinase inhibitors.^[9] These inhibitors are designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is implicated in diseases such as cancer.

5.1. Potential as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is a known pharmacophore that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 5-position provides a vector for synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity. It is plausible that derivatives of **5-Bromo-2-hydroxy-4-methylpyridine** could be synthesized and evaluated for similar inhibitory activities against various kinases.



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Caption: Conceptual diagram of kinase inhibition by a competitive inhibitor.

Safety and Handling

5-Bromo-2-hydroxy-4-methylpyridine is classified as a hazardous substance. The following is a summary of its GHS hazard classifications.

Table 6.1: GHS Hazard Information

Hazard Class	Category	Reference(s)
Acute toxicity, Oral	4	[2]
Skin irritation	2	[2]
Serious eye damage	1	[2]
Specific target organ toxicity — Single exposure (Respiratory system)	3	[2]

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye damage.

- May cause respiratory irritation.

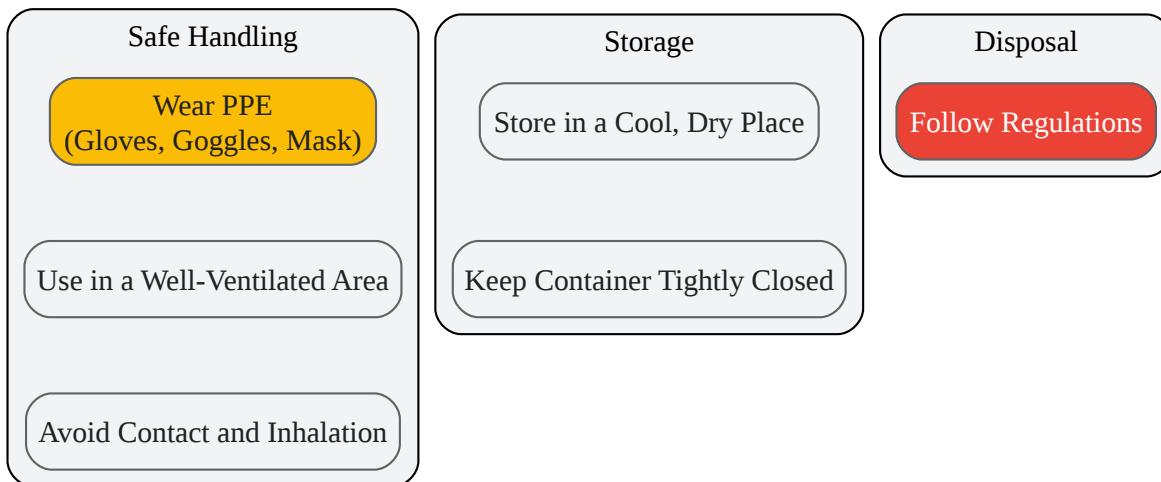
Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[\[10\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[\[2\]](#)
[\[10\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid Measures:

- If inhaled: Move the person to fresh air.
- In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.
- In case of eye contact: Rinse with pure water for at least 15 minutes.
- If swallowed: Rinse mouth with water.[\[10\]](#)

In all cases of exposure, seek medical attention if symptoms persist.



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Caption: Key safety and handling considerations.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety information before handling this chemical.

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